N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide, also known as BDQ, is a novel drug that has shown potential in the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ has been approved by the US FDA for use in combination with other drugs for the treatment of MDR-TB. In
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide works by inhibiting the activity of the mycobacterial ATP synthase enzyme, which is essential for the production of ATP in mycobacteria. This leads to a decrease in ATP production and a subsequent decrease in energy available for bacterial growth and replication. N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to be effective against both replicating and non-replicating TB bacteria.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has been found to have a favorable safety profile with few side effects. However, some studies have reported mild adverse effects such as nausea, headache, and dizziness. N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is highly potent and effective against drug-resistant strains of TB. N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide is also relatively easy to synthesize and has a favorable safety profile. However, N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide is a complex organic compound that requires careful handling and storage. It is also expensive and may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide. One area of interest is the development of new formulations of N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide that can be administered in different ways, such as through inhalation or injection. Another area of interest is the development of new drugs that work synergistically with N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide to improve treatment outcomes for MDR-TB. Additionally, further research is needed to better understand the mechanism of action of N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide and its potential use in the treatment of other bacterial infections.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential use in the treatment of MDR-TB. N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide has been found to be effective against both drug-sensitive and drug-resistant strains of TB. It has also been shown to have a favorable safety profile with few side effects. N-1,3-benzodioxol-5-yl-2,3-diphenyl-6-quinoxalinecarboxamide is currently approved for use in combination with other drugs for the treatment of MDR-TB.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-28(29-21-12-14-24-25(16-21)34-17-33-24)20-11-13-22-23(15-20)31-27(19-9-5-2-6-10-19)26(30-22)18-7-3-1-4-8-18/h1-16H,17H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYCQWVCRPBIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.